![molecular formula C19H28N2OS B2399116 (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421462-15-8](/img/structure/B2399116.png)
(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, also known as Compound A, is a novel small molecule that has been developed for research purposes. This compound has been shown to have potential therapeutic applications in various fields, including cancer research, neurological disorders, and infectious diseases.
作用機序
The mechanism of action of (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A is not fully understood, but it is believed to involve the inhibition of specific signaling pathways involved in cell growth and proliferation. (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A has been shown to inhibit the activity of several key enzymes and proteins involved in these pathways, including protein kinase B (AKT), mammalian target of rapamycin (mTOR), and cyclin-dependent kinase 4 (CDK4).
Biochemical and Physiological Effects
(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In animal models, (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A has been shown to have antimicrobial activity against various pathogens, including bacteria and viruses.
実験室実験の利点と制限
(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A has several advantages for lab experiments, including its high purity and stability, which make it a reliable tool for scientific research. However, (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A also has some limitations, including its complex synthesis method and limited availability, which can make it difficult to obtain in large quantities for certain experiments.
将来の方向性
There are several future directions for the research and development of (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A. One potential direction is the optimization of the synthesis method to improve the yield and scalability of the compound. Another direction is the investigation of the potential therapeutic applications of (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A in other fields, such as immunology and cardiovascular disease. Furthermore, the elucidation of the mechanism of action of (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A could provide valuable insights into the development of novel therapies for various diseases.
合成法
(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A is a complex molecule that requires a multistep synthesis method. The synthesis of (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A involves the reaction of two different starting materials, 1-(thiophen-2-yl)cyclopentanone and N-methylpiperazine, which undergo a series of reactions to form the final product. The synthesis method has been optimized to achieve high yields and purity of (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A.
科学的研究の応用
(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A has been used in various scientific research applications, including cancer research, neurological disorders, and infectious diseases. In cancer research, (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neurological disorders, (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A has been shown to have neuroprotective effects and improve cognitive function in animal models. In infectious diseases, (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone A has been shown to have antimicrobial activity against various pathogens, including bacteria and viruses.
特性
IUPAC Name |
(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-20-12-13-21(18(15-20)8-2-3-9-18)17(22)19(10-4-5-11-19)16-7-6-14-23-16/h6-7,14H,2-5,8-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKZWXDPCIKMPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCC2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

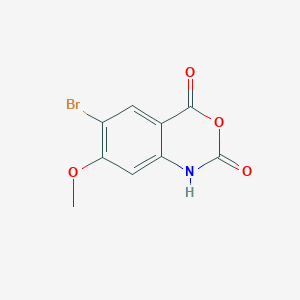
![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2399034.png)
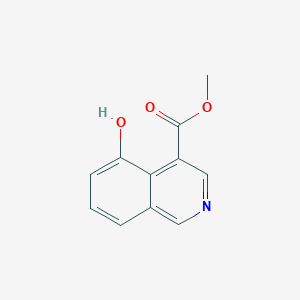


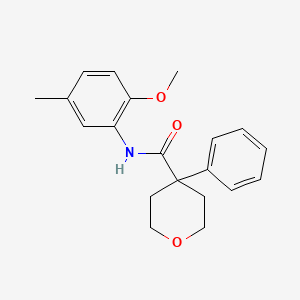
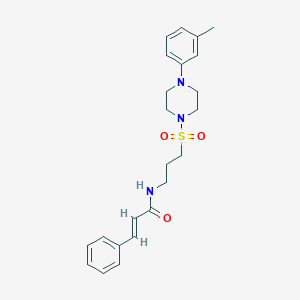
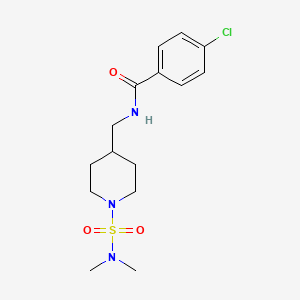
![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol](/img/structure/B2399049.png)
![9-(2-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2399052.png)


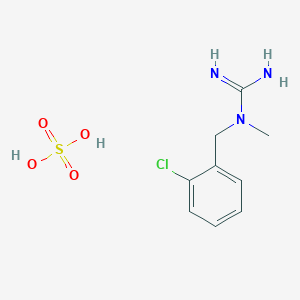
![2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2399056.png)